molecular formula C15H11N3O2S2 B2675280 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-67-5

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2675280
CAS RN: 946286-67-5
M. Wt: 329.39
InChI Key: LKWOLHUCWFMNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Isoxazoles, on the other hand, are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Thiazoles and their derivatives have been synthesized through various methods . For instance, Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemistry of thiazoles has been an interesting field of study for decades because of their prominent potential as various types of drug molecules . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells . The compound’s structure likely influences its activity, making it an exciting area of study.

Biological Applications Beyond Pharmaceuticals

Beyond drug development, thiazoles find applications in other areas. For instance, the thiazole ring is naturally present in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function. Additionally, thiazoles serve as parent materials for sulfur drugs, biocides, fungicides, dyes, and chemical accelerators.

Future Directions

Thiazoles and isoxazoles have a wide range of applications in the field of drug design and discovery . Thus, the development of new synthetic strategies and designing of new derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c1-8-6-10(20-18-8)14(19)17-15-16-13-9-4-2-3-5-11(9)21-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWOLHUCWFMNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

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